Propofol 4-Hydroxy 1-Sodium Sulfate Salt Propofol 4-Hydroxy 1-Sodium Sulfate Salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC0205575
InChI:
SMILES:
Molecular Formula: C₁₂H₁₇NaO₅S
Molecular Weight: 296.32

Propofol 4-Hydroxy 1-Sodium Sulfate Salt

CAS No.:

Cat. No.: VC0205575

Molecular Formula: C₁₂H₁₇NaO₅S

Molecular Weight: 296.32

* For research use only. Not for human or veterinary use.

Propofol 4-Hydroxy 1-Sodium Sulfate Salt -

Specification

Molecular Formula C₁₂H₁₇NaO₅S
Molecular Weight 296.32

Introduction

Chemical Identity and Properties

Physicochemical Properties

The physical and chemical properties of Propofol 4-Hydroxy 1-Sodium Sulfate Salt significantly differ from those of its parent compound, primarily due to the addition of the polar sulfate group and sodium counterion . The molecular formula of this compound is C12H17NaO5S with a calculated molecular weight of 296.32 g/mol . According to available data, the compound appears as an off-white to pale beige solid with a melting point exceeding 90°C, at which point it begins to decompose . Regarding solubility, the compound shows limited solubility in organic solvents, being only slightly soluble in dimethyl sulfoxide (DMSO) and methanol, which contrasts with the high lipophilicity of propofol itself . For storage purposes, the compound should be maintained at -20°C under dry conditions as it demonstrates hygroscopic properties, readily absorbing moisture from the surrounding environment . These physicochemical characteristics are crucial for understanding the compound's behavior in biological systems and its potential applications in pharmaceutical formulations.

Chemical Data and Identifiers

The precise chemical identification of Propofol 4-Hydroxy 1-Sodium Sulfate Salt can be established through various structural representations and identifiers as documented in chemical databases . The following table summarizes the key chemical identifiers for this compound:

ParameterValue
Molecular FormulaC12H17NaO5S
Molecular Weight296.32 g/mol
SMILES NotationCC(C)C1=CC(=CC(=C1O)C(C)C)OS(=O)(=O)[O-].[Na+]
InChIInChI=1S/C12H18O5S.Na/c1-7(2)10-5-9(17-18(14,15)16)6-11(8(3)4)12(10)13;/h5-8,13H,1-4H3,(H,14,15,16);/q;+1/p-1
InChIKeyAMSPPGSFPRTITC-UHFFFAOYSA-M
AppearanceOff-white to pale beige solid
Melting Point>90°C (decomposition)
SolubilitySlightly soluble in DMSO and methanol
Storage Conditions-20°C, hygroscopic

This chemical information provides a foundation for researchers to accurately identify and characterize the compound in analytical studies, metabolic investigations, and pharmaceutical developments .

Metabolic Origin and Pathway

Propofol Metabolism Overview

Propofol undergoes extensive metabolism primarily in the liver, with various metabolic pathways contributing to its clearance from the body . Unlike volatile anesthetics which are primarily eliminated unchanged through the lungs, propofol experiences substantial biotransformation, with less than 0.3% excreted unchanged . The primary metabolic pathways involve glucuronidation at the phenolic hydroxyl group, accounting for approximately 40% of propofol metabolism, and hydroxylation of the benzene ring, particularly at the 4-position, which accounts for approximately 60% of propofol metabolism . Following Phase I hydroxylation, the resulting 4-hydroxypropofol undergoes Phase II conjugation reactions, forming either glucuronide or sulfate conjugates that enhance water solubility and facilitate renal excretion . The formation of Propofol 4-Hydroxy 1-Sodium Sulfate Salt represents a significant pathway in this metabolic sequence, contributing to the elimination of propofol from the body . The rapid metabolism of propofol contributes to its favorable pharmacokinetic profile, characterized by quick onset and offset of action, which makes it particularly useful for procedures requiring rapid recovery .

Enzymes Involved in Formation

The metabolic formation of Propofol 4-Hydroxy 1-Sodium Sulfate Salt involves specific enzyme systems responsible for both the hydroxylation and sulfate conjugation steps . The initial hydroxylation of propofol at the 4-position is primarily catalyzed by cytochrome P450 enzymes, particularly CYP2B6 and CYP2C9, which introduce the hydroxyl group to form 4-hydroxypropofol . Following this Phase I reaction, sulfotransferase enzymes catalyze the conjugation of the hydroxyl group with sulfate, derived from 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to form the sulfate conjugate . The final product exists as a sodium salt in physiological conditions due to the acidic nature of the sulfate group and the presence of sodium ions in biological fluids . This enzymatic sequence represents a complex metabolic pathway that can be influenced by various factors, including genetic polymorphisms in the enzymes involved, concurrent medications, and underlying health conditions . Understanding the specific enzymes responsible for each metabolic step provides insights into potential sources of interindividual variability in propofol metabolism and clearance.

Pharmacokinetic Considerations

Pharmacological Significance

Clinical Relevance and Considerations

The formation of Propofol 4-Hydroxy 1-Sodium Sulfate Salt has several clinical implications, particularly regarding individual variability in response to propofol and potential adverse effects . Understanding propofol metabolism, including the formation of this sulfate metabolite, helps clinicians interpret the variability observed in propofol's clinical effects, recovery profiles, and potential for adverse reactions across different patient populations . Factors affecting the formation and clearance of this metabolite, such as genetic polymorphisms in cytochrome P450 enzymes or sulfotransferases, concurrent medications, or underlying liver disease, may alter propofol's pharmacokinetics and pharmacodynamics in specific individuals . The study of propofol metabolites, including Propofol 4-Hydroxy 1-Sodium Sulfate Salt, has contributed to understanding serious adverse reactions such as respiratory failure, metabolic acidosis, cardiac bradyarrhythmias, hypotension, and propofol infusion syndrome, a rare but potentially fatal complication associated with prolonged high-dose propofol administration . Furthermore, the detection and quantification of propofol metabolites in biological samples can provide valuable information in forensic toxicology investigations, particularly in cases of suspected propofol abuse or overdose among healthcare professionals .

Analytical Detection and Quantification

The detection and quantification of Propofol 4-Hydroxy 1-Sodium Sulfate Salt in biological samples pose analytical challenges that have been addressed through various techniques developed for metabolite analysis . High-performance liquid chromatography (HPLC) represents a commonly employed analytical method for the detection and quantification of propofol and its metabolites, often coupled with various detection systems such as ultraviolet absorption, fluorescence, or mass spectrometry . Sample preparation typically involves extraction procedures that can effectively recover the polar sulfate metabolite from biological matrices such as blood, urine, or tissue samples . The stability of propofol formulations, including those containing the metabolites, has been evaluated using various analytical parameters, such as microscopy, particle size analysis, pH measurement, and concentration determination by HPLC . These analytical methods have been crucial in stability studies examining propofol under various storage conditions, with factors such as temperature, light exposure, and container materials affecting the stability of propofol preparations . Advanced analytical techniques, including metabolomics approaches, offer promising avenues for comprehensive characterization of propofol metabolic profiles, potentially revealing new insights into the variability of propofol metabolism across different patient populations .

Research Developments and Applications

Alternative Formulation Strategies

Researchers have explored alternative formulation strategies for propofol and its derivatives, including Propofol 4-Hydroxy 1-Sodium Sulfate Salt, to address the limitations associated with conventional propofol formulations . The water-insoluble nature of propofol necessitates its formulation as a lipid emulsion, which has been associated with several drawbacks, including pain on injection, potential for microbial contamination, and lipid-related adverse effects such as hypertriglyceridemia . Recent studies have investigated cyclodextrin-based formulations for propofol and its sodium salt (Na-propofolate) as potential alternatives to lipid emulsions, utilizing the amphiphilic cyclodextrin derivative hydroxypropyl-β-cyclodextrin (HPβCD) to enhance water solubility while maintaining pharmacological activity . Spectroscopic and calorimetric measurements have confirmed complex formation between propofol/Na-propofolate and HPβCD, with the absence of an evaporation peak and different glass transition temperatures suggesting stable complex formation . Molecular modeling simulations based on molecular docking have predicted higher affinity for propofol/HPβCD compared to Na-propofolate/HPβCD, with the former complex demonstrating greater stability, findings that were confirmed by high-performance liquid chromatography analysis . These cyclodextrin-based formulations may represent promising alternatives to conventional lipid emulsions, potentially reducing the side effects associated with current propofol formulations.

Future Research Directions

The ongoing research into Propofol 4-Hydroxy 1-Sodium Sulfate Salt and related propofol metabolites points toward several promising future directions with potential clinical implications . Further characterization of the polymorphic enzymes involved in propofol metabolism may provide insights into sources of interindividual variability, potentially enabling personalized dosing strategies based on genetic profiles . The development of additional routine forensic toxicological analyses focusing on propofol metabolites could enhance the detection and quantification of propofol in forensic and clinical contexts, improving the investigation of suspected propofol abuse or overdose cases . The relatively new field of metabolomics offers exciting opportunities for comprehensive characterization of propofol metabolic profiles, potentially identifying novel metabolites and metabolic pathways that contribute to propofol's effects and side effects . Advanced formulation strategies, such as cyclodextrin complexation or other novel delivery systems, may overcome the limitations of current propofol formulations while potentially leveraging the properties of propofol metabolites . Integration of pharmacokinetic and pharmacodynamic modeling with metabolite data could enhance our understanding of the relationship between propofol metabolism and clinical effects, potentially improving dosing algorithms for specific patient populations . These future research directions highlight the continuing importance of understanding propofol metabolism, including the formation and properties of Propofol 4-Hydroxy 1-Sodium Sulfate Salt.

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